2-Iodothiophene

Catalog No.
S702668
CAS No.
3437-95-4
M.F
C4H3IS
M. Wt
210.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodothiophene

CAS Number

3437-95-4

Product Name

2-Iodothiophene

IUPAC Name

2-iodothiophene

Molecular Formula

C4H3IS

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H

InChI Key

ROIMNSWDOJCBFR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)I

Canonical SMILES

C1=CSC(=C1)I

The exact mass of the compound 2-Iodothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1082. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodothiophene is a halogenated heterocyclic building block primarily utilized as a precursor in organic synthesis. Its value is anchored in the reactivity of its carbon-iodine (C-I) bond, which makes it a key participant in forming new carbon-carbon bonds through widely used palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. [1] This reactivity profile establishes 2-iodothiophene as a foundational monomer and intermediate for the synthesis of conjugated oligomers, polymers, and complex molecules relevant to organic electronics and pharmaceutical chemistry. [2]

Substituting 2-iodothiophene with seemingly close analogs like 2-bromothiophene or 3-iodothiophene is a critical process decision, not a simple cost-saving measure. The choice of halogen (I vs. Br vs. Cl) directly dictates reaction kinetics and process efficiency, influencing catalyst loading, reaction temperature, and achievable yield. [1] The weaker C-I bond enables milder reaction conditions that are often incompatible with more stable C-Br or C-Cl bonds. Furthermore, the position of the halogen is fundamentally important; the electronic environment and reactivity of the 2-position on the thiophene ring are distinct from the 3-position. Switching isomers can lead to dramatically different reaction outcomes and result in final products, such as polymers, with inferior structural regularity and electronic properties. [2]

Enhanced Reactivity in Cross-Coupling Enables More Efficient Processes

The carbon-halogen bond strength is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, with the order being C-I < C-Br < C-Cl. [1] This is quantitatively demonstrated by electrochemical reduction potentials, which serve as a direct proxy for the ease of C-X bond cleavage. Cyclic voltammetry shows that 2-iodothiophene undergoes reductive cleavage at a significantly less negative potential (-2.18 V) compared to 2-bromothiophene (-2.45 V), confirming the C-I bond is more labile. [2] This higher reactivity allows for reactions to proceed under milder conditions, often leading to higher yields, shorter reaction times, and reduced catalyst loadings compared to bromo- or chloro-analogs. [1]

Evidence DimensionPeak Potential of Electrochemical C-X Bond Cleavage (vs. Ag/AgI)
Target Compound Data-2.18 V
Comparator Or Baseline2-Bromothiophene: -2.45 V
Quantified Difference270 mV less negative potential required for cleavage
ConditionsCyclic voltammetry at a glassy carbon cathode in dimethylformamide containing 0.10 M tetramethylammonium perchlorate.

This allows for lower process temperatures and potentially lower catalyst costs, directly improving the efficiency and economics of a synthesis.

Precursor for Asymmetric Monomers Enabling Controlled Polymerization

2-Iodothiophene is a critical starting material for the synthesis of asymmetrically dihalogenated monomers, such as 2-bromo-5-iodo-3-alkylthiophenes. [1] In catalyst-transfer polycondensation methods like Grignard Metathesis (GRIM) polymerization, the differential reactivity between the C-I and C-Br bonds is exploited to achieve controlled, chain-growth polymerization. This control is essential for producing highly regioregular, head-to-tail coupled poly(3-alkylthiophenes) (P3HTs). [2] Symmetrically substituted monomers like 2,5-dibromothiophene do not offer this pathway for controlled polymerization, often leading to polymers with lower regioregularity, which in turn results in suboptimal charge transport properties in electronic devices.

Evidence DimensionSynthetic Capability
Target Compound DataEnables synthesis of monomers with differential C-I vs C-Br reactivity sites.
Comparator Or BaselineSymmetrical 2,5-dibromothiophene lacks differential reactivity sites.
Quantified DifferenceQualitative: Provides access to controlled chain-growth polymerization mechanisms.
ConditionsGrignard Metathesis (GRIM) or other Kumada Catalyst-Transfer Polycondensation methods.

Procuring this compound provides access to specific, high-performance polymer architectures that cannot be reliably synthesized from symmetric di-bromo or di-chloro analogs.

Positional Isomerism Dictates Reactivity and Downstream Material Properties

The choice between 2-iodothiophene and its isomer, 3-iodothiophene, is critical for synthetic success and the properties of the resulting materials. The 2-position of the thiophene ring is electronically activated and generally more reactive in cross-coupling and metallation reactions compared to the 3-position. [1] This preferential reactivity is essential for constructing linear, conjugated systems like regioregular polythiophenes, where head-to-tail coupling is required for optimal electronic performance. [2] Using the 3-iodo isomer would result in a different polymer linkage geometry, disrupting conjugation and severely degrading charge mobility. Therefore, specifying the 2-iodo isomer is a non-negotiable requirement for applications depending on linear conjugation.

Evidence DimensionReactivity Site for Linear Polymerization
Target Compound DataIodine at 2-position provides a reactive site for linear, head-to-tail polymer chain extension.
Comparator Or Baseline3-Iodothiophene provides a less reactive site leading to different polymer geometry.
Quantified DifferenceQualitative: Leads to fundamentally different polymer microstructures (e.g., regioregular vs. non-regioregular).
ConditionsPolymerization and multi-step synthesis of conjugated materials.

This ensures the synthesis of materials with the correct connectivity and planarity required for high-performance electronic applications.

High-Yield Synthesis of Oligothiophenes and Biaryl Compounds under Mild Conditions

For synthetic routes where maximizing yield and minimizing energy input are critical, the high reactivity of 2-iodothiophene makes it the preferred precursor over 2-bromothiophene for Suzuki, Stille, and Sonogashira couplings. This is particularly relevant in multi-step syntheses where high-purity intermediates are required without resorting to harsh reaction conditions. [1]

Precursor for Regioregular Polythiophenes in Organic Electronics

In the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the performance is dictated by the structural order of the semiconducting polymer. 2-Iodothiophene is the key starting material to create asymmetric monomers that enable controlled, chain-growth polymerizations, yielding polymers with the high regioregularity necessary for superior charge mobility. [2]

Selective Sequential Cross-Coupling Reactions

In the synthesis of complex molecules with multiple halogenated sites, the distinct reactivity of the C-I bond allows for selective cross-coupling. A reaction can be performed at the 2-iodothiophene site under mild conditions while leaving less reactive C-Br or C-Cl bonds elsewhere on the molecule intact for subsequent, different coupling reactions, enabling more efficient and complex molecular construction. [3]

XLogP3

2.6

Boiling Point

181.0 °C

Melting Point

-40.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.05 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3437-95-4

Wikipedia

2-Iodothiophene

General Manufacturing Information

Thiophene, 2-iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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